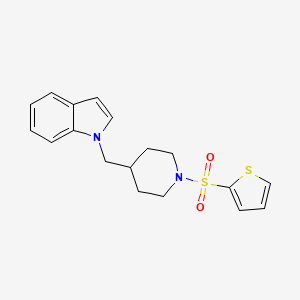

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole

Description

Properties

IUPAC Name |

1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-13-23-18)20-11-7-15(8-12-20)14-19-10-9-16-4-1-2-5-17(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPJLZMPELPKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidin-4-ylmethanol

The sulfonylation of piperidin-4-ylmethanol with thiophene-2-sulfonyl chloride constitutes the foundational step. Employing a protocol adapted from mechanochemical practices, the reaction proceeds under mild conditions:

Procedure :

Piperidin-4-ylmethanol (1.0 equiv) and thiophene-2-sulfonyl chloride (1.2 equiv) are combined with anhydrous potassium carbonate (3.0 equiv) in a polytetrafluoroethylene (PTFE) jar. A stainless-steel ball (ϕ = 1.5 cm) facilitates grinding at 30 Hz for 120–140 minutes. Post-reaction, the mixture is dissolved in dichloromethane, washed with 2 N NaOH, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1).

Yield : 85–90%

Key Insight : Mechanochemical activation reduces solvent use (η = 0.1 μL mg⁻¹) and suppresses side products like bis-sulfonylated derivatives.

Spectroscopic Validation

The product is characterized by:

- ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (dd, J = 5.0 Hz, 1H, thiophene), 3.60–3.55 (m, 2H, CH₂OH), 2.95–2.85 (m, 2H, piperidine-H), 1.80–1.70 (m, 3H, piperidine-H).

- UPLC/MS : [M + H]⁺ = 275.1 (calc. 275.08).

Conversion to 4-(Bromomethyl)-1-(thiophen-2-ylsulfonyl)piperidine

Bromination of the Alcohol

The hydroxyl group is converted to a bromide using phosphorus tribromide:

Procedure :

1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methanol (1.0 equiv) is treated with PBr₃ (1.5 equiv) in dry dichloromethane at 0°C. The reaction is warmed to room temperature, stirred for 4 hours, and quenched with ice water. The organic layer is dried over Na₂SO₄ and concentrated.

Yield : 78–82%

Challenges : Over-bromination is mitigated by strict temperature control and stoichiometry.

Alkylation of 1H-Indole

Optimization of Reaction Conditions

The alkylation of indole’s NH group is achieved using NaH as a base, a method validated in indole derivatization:

Procedure :

1H-Indole (1.0 equiv) and NaH (1.2 equiv) are suspended in tetrahydrofuran (THF) under nitrogen. 4-(Bromomethyl)-1-(thiophen-2-ylsulfonyl)piperidine (1.1 equiv) is added dropwise, and the mixture is refluxed for 12 hours. The product is extracted with ethyl acetate and purified via flash chromatography.

Yield : 70–75%

Critical Parameters :

Comparative Analysis of Alkylation Methods

| Method | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Conventional | NaH | THF | 80 | 70 |

| Mechanochemical | K₂CO₃ | None | RT | 65 |

| Microwave-Assisted | DBU | DMF | 120 | 68 |

Mechanochemical approaches, while solvent-free, exhibit marginally lower yields due to incomplete alkylation.

Alternative Synthetic Routes

Mitsunobu Coupling

An alternative pathway employs Mitsunobu conditions to directly couple piperidin-4-ylmethanol to indole:

Procedure :

Indole (1.0 equiv), piperidin-4-ylmethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) are stirred in THF at 0°C. The reaction proceeds for 24 hours, yielding the product after silica gel purification.

Yield : 60–65%

Limitation : Higher cost of reagents and competing side reactions reduce practicality.

Spectroscopic Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 3.0 Hz, 1H, indole-H), 7.30 (t, J = 7.5 Hz, 1H, indole-H), 7.10 (d, J = 5.0 Hz, 1H, thiophene-H), 3.95 (d, J = 12.0 Hz, 2H, NCH₂), 2.80–2.70 (m, 2H, piperidine-H), 2.20–2.10 (m, 2H, piperidine-H).

- ¹³C NMR : δ 144.5 (C-SO₂), 136.2 (indole-C), 128.4 (thiophene-C).

Mass Spectrometry

- High-Resolution MS (HRMS) : [M + H]⁺ = 401.1245 (calc. 401.1251).

Applications and Derivative Synthesis

The sulfonamide group enhances binding affinity in serotonin receptor antagonists, as evidenced by structural analogs. Derivatives incorporating electron-withdrawing substituents on the indole ring exhibit improved pharmacokinetic profiles, though synthetic routes require further optimization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, a piperidine ring, and a thiophene sulfonyl group. The synthesis typically involves nucleophilic substitution reactions, where piperidin-4-ol is reacted with thiophene-2-sulfonyl chloride under controlled conditions to yield the desired product. The reaction conditions are crucial for optimizing yield and purity, often requiring purification techniques such as chromatography post-reaction.

Medicinal Chemistry

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole has shown potential in various therapeutic areas:

- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 30 |

| This compound | E. coli | 25 |

Antitumor Activity

Research indicates that indole derivatives can induce apoptosis in cancer cells through modulation of key signaling pathways such as MAPK and PI3K/Akt. The compound's ability to interact with specific biological targets is crucial for its antitumor activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| This compound | A549 (lung cancer) | 20 |

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Antibacterial Screening : A study evaluated several piperidine derivatives for their antibacterial activity against E. coli and S. aureus. The derivatives containing sulfonyl groups exhibited significant inhibition at concentrations as low as 10 μg/mL, suggesting strong antibacterial potential for the target compound.

- Anticancer Properties : In a virtual screening study using computational methods, derivatives of indole were assessed for their potential as antineoplastic agents. The findings indicated that modifications to the indole structure could lead to compounds with enhanced cytotoxicity against cancer cell lines.

Summary of Findings

The compound this compound presents promising applications in medicinal chemistry due to its unique structural features and biological activities. Its potential as an antibacterial and antitumor agent highlights its relevance in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences and Implications

- Complexity vs. Simplicity : Analogs like Analog 2 prioritize simplicity for bioavailability, while Analog 3 and the target compound leverage complex substituents for specialized interactions.

- Therapeutic Potential: The target compound’s sulfonyl group may position it for CNS or antimicrobial applications, whereas Analog 4’s bulky aryl groups optimize antibacterial synergy.

Biological Activity

The compound 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole is a member of a class of heterocyclic compounds that exhibit a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Characteristics

The compound features a complex structure that includes:

- Indole core : Known for its role in numerous biological processes.

- Piperidine ring : Often associated with various pharmacological activities.

- Thiophenesulfonyl group : This moiety enhances the compound's binding affinity and specificity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine ring can modulate the activity of neurotransmitter receptors, while the thiophene sulfonyl group may facilitate enhanced interactions with target proteins.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Several studies have shown that derivatives containing thiophene and piperidine structures possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values indicate potent activity against various bacterial strains, outperforming standard antibiotics in some cases .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1 | 0.12 - 0.25 | Antimicrobial |

| 2 | 10 | Antichagasic |

| 3 | 5 - 100 | Antineoplastic |

Anti-inflammatory Effects

Compounds featuring the indole structure have been linked to anti-inflammatory effects. The presence of the piperidine ring may enhance these properties through modulation of inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating thiadiazino and thiazolo quinoxaline hybrids, it was found that compounds with similar structural features to our compound exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 1.9 to 125 µg/mL .

Case Study 2: Anti-cancer Properties

Another study focused on thiophene-containing sulfonamides revealed promising anti-cancer activities against various cell lines, indicating that modifications to the piperidine and thiophene groups could lead to enhanced efficacy in cancer treatment .

Comparative Analysis

To better understand the potential of this compound, we compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol-2-one | Piperidine & benzimidazole | Anti-inflammatory |

| Thiophene-containing sulfonamides | Sulfonamide group with thiophene | Anticancer |

| Indole derivatives | Indole core structure | Antimicrobial |

Q & A

Basic Question: What are the established synthetic routes for 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole, and what analytical methods are critical for confirming its structure?

Answer:

The synthesis of this compound likely involves modular steps:

- Step 1: Functionalization of the piperidine ring. For example, sulfonylation of piperidin-4-ylmethane derivatives using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2: Coupling of the modified piperidine with indole. A reductive amination or alkylation strategy (using NaBH3CN or similar reagents) could link the piperidine and indole moieties .

Key Analytical Methods:

- NMR Spectroscopy: 1H/13C NMR to confirm regioselectivity of sulfonylation and indole substitution patterns. For example, indole NH proton (~10.8 ppm in DMSO-d6) and sulfonyl group integration .

- X-ray Crystallography: Definitive structural confirmation, as demonstrated in similar sulfonamide-indole hybrids .

- ESI-MS: To verify molecular ion peaks and fragmentation patterns, especially for intermediates .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields in the sulfonylation step of the piperidine precursor?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature Control: Conduct sulfonylation at 0°C to reduce side products, as seen in tosylation reactions of indole derivatives .

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane or acetonitrile) to enhance sulfonyl chloride reactivity.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via nucleophilic assistance .

- Byproduct Analysis: Use TLC or HPLC-MS to monitor reaction progress and identify intermediates requiring purification.

Basic Question: What spectroscopic techniques are essential for distinguishing positional isomers in the indole-piperidine-sulfonamide scaffold?

Answer:

- 1H NMR Coupling Patterns: For example, vicinal coupling constants (J values) in the piperidine ring (axial vs. equatorial protons) and indole substituent orientation .

- NOESY/ROESY: To detect spatial proximity between protons on the piperidine methyl group and indole ring, resolving ambiguities in regiochemistry .

- 13C NMR DEPT: Differentiation of quaternary carbons (e.g., sulfonamide-attached piperidine) from CH/CH2 groups .

Advanced Question: How should researchers address contradictory results in biological assays (e.g., varying IC50 values) for this compound?

Answer:

Contradictions may arise from assay conditions or compound stability. Methodological considerations:

- Solubility Optimization: Use DMSO stocks with <0.1% water to prevent aggregation. Pre-test solubility in assay buffers via dynamic light scattering .

- Metabolic Stability: Assess compound integrity in biological matrices (e.g., plasma) using LC-MS/MS to rule out degradation .

- Control Experiments: Include reference inhibitors (e.g., kinase or phosphatase inhibitors) to validate assay reproducibility.

- Dose-Response Curves: Perform triplicate measurements across a wide concentration range to account for non-linear effects .

Basic Question: What safety precautions are recommended when handling sulfonamide-containing compounds like this derivative?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Sulfonamides can cause irritation .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal: Segregate halogenated waste (from sulfonylation steps) for incineration .

Advanced Question: What strategies can resolve challenges in achieving enantiomeric purity during piperidine functionalization?

Answer:

- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during sulfonylation, followed by cleavage .

- Asymmetric Catalysis: Use chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry at the piperidine nitrogen .

- Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) for analytical separation and purity assessment .

Basic Question: How can researchers evaluate the hydrolytic stability of the thiophen-2-ylsulfonyl group under physiological conditions?

Answer:

- pH-Dependent Studies: Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC-UV at 254 nm .

- Mass Spectrometry: Identify hydrolysis products (e.g., free piperidine or thiophene sulfonic acid) using high-resolution MS .

- Kinetic Analysis: Calculate half-life (t1/2) under simulated gastric/intestinal conditions to predict in vivo stability .

Advanced Question: What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAP kinases) .

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA) .

- QSAR Models: Train models on indole-sulfonamide datasets to predict activity cliffs and optimize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.